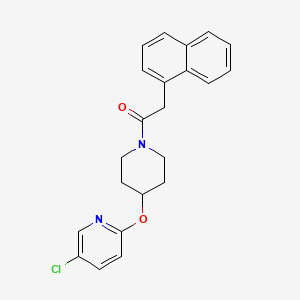
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound characterized by the presence of a chloropyridinyl group, a piperidinyl moiety, and a naphthalenyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions, including:
Chloropyridinylation: : Substitution reactions to attach the 5-chloropyridinyl group.
Ethanone formation: : The final condensation and cyclization steps to establish the ethanone linkage with the naphthalenyl core.
Industrial Production Methods: Scaling up for industrial production demands optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch processing for initial synthesis steps.
Continuous flow reactors for efficient piperidinylation and chloropyridinylation.
High-pressure and temperature-controlled environments to enhance reaction kinetics and stability.
Types of Reactions
Oxidation: : Under oxidative conditions, this compound can form various oxidized derivatives.
Reduction: : Suitable reductive agents yield reduced forms, altering functional group characteristics.
Substitution: : Reactivity of the chloropyridinyl group facilitates nucleophilic substitution, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride.
Substitution: : Conducted in polar aprotic solvents with appropriate nucleophiles.
Major Products
Oxidation: : Yields products with modified functional groups on the naphthalenyl or piperidinyl moieties.
Reduction: : Results in more saturated compounds.
Substitution: : Diverse derivatives based on the nucleophile used.
Chemistry
Molecular scaffolding: : Used as a building block for designing complex organic molecules.
Catalysis: : Functional groups allow for participation in catalytic cycles.
Biology
Pharmacology: : Investigated for its potential as a lead compound in drug discovery.
Biochemical Assays: : Used in studying receptor-ligand interactions.
Medicine
Therapeutic Agents:
Industry
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Agriculture: : Evaluated for its role as a precursor in synthesizing agrochemicals.
Wirkmechanismus
The molecular mechanism of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways include:
Binding to active sites: : Interfering with enzyme functions.
Modulation of receptor activity: : Altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone to similar compounds highlights its unique properties:
Structural Comparisons: : Against compounds like 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)propan-1-one and 1-(4-(5-chloropyridin-2-yl)oxypiperidin-1-yl)-2-phenylethanone.
Unique Features: : Enhanced stability and reactivity due to its specific structural arrangement.
Eigenschaften
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-8-9-21(24-15-18)27-19-10-12-25(13-11-19)22(26)14-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,15,19H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMIBHGEJVCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














